molecular formula C13H19NO4 B6246722 7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid CAS No. 2408969-40-2

7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid

Cat. No.: B6246722
CAS No.: 2408969-40-2
M. Wt: 253.3
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Description

7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid is a complex organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.3 g/mol . This compound is characterized by its tricyclic structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure.

    Introduction of the Boc-protected amino group: This step involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid depends on its specific application. In drug discovery, the compound may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tricyclic structure and functional groups allow for specific interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid lies in its specific tricyclic structure, which provides distinct steric and electronic properties. These properties make it a valuable scaffold in organic synthesis and drug discovery, allowing for the design of molecules with specific biological activities .

Properties

CAS No.

2408969-40-2

Molecular Formula

C13H19NO4

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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